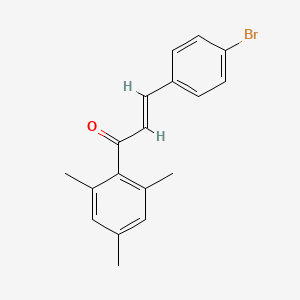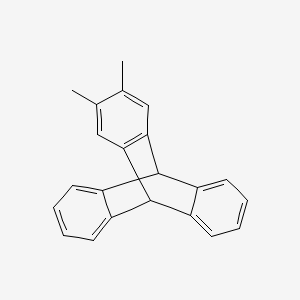
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. This compound is a derivative of anthracene, which is known for its applications in organic electronics and photophysical studies . The unique structure of this compound includes a benzeno ring fused to the anthracene core, with additional methyl groups at the 2 and 3 positions, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- typically involves the reaction of anthracene derivatives with methylating agents. One common method includes the reaction of anthraquinone with methyl iodide in the presence of a Grignard reagent, followed by reduction with zinc powder and thiourea in acetic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the compound meets the required specifications for its applications .
Análisis De Reacciones Químicas
Types of Reactions
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Aromatic substitution reactions are common, where hydrogen atoms on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and other polycyclic aromatic compounds. These products have significant applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its photophysical properties.
Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and sensing.
Photon Upconversion: Utilized in triplet–triplet annihilation upconversion systems to enhance the efficiency of light-harvesting devices.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- exerts its effects is primarily through its interaction with light and its ability to undergo various photophysical processes. The compound absorbs light and undergoes electronic transitions that can lead to fluorescence or energy transfer processes. These properties make it valuable in applications such as OLEDs and photon upconversion systems .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethyl-1,2-benzanthracene: Another PAH with similar structural features but different substitution patterns.
9,10-Dihydro-9,10-(1,2-benzeno)anthracene-1,4-dione: A related compound with additional functional groups that alter its chemical properties.
Uniqueness
What sets 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- apart is its specific substitution pattern and the presence of the benzeno ring, which significantly influences its photophysical properties and reactivity. This makes it particularly suitable for applications in organic electronics and photophysical studies .
Propiedades
Fórmula molecular |
C22H18 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4,5-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H18/c1-13-11-19-20(12-14(13)2)22-17-9-5-3-7-15(17)21(19)16-8-4-6-10-18(16)22/h3-12,21-22H,1-2H3 |
Clave InChI |
OBAQDOIKWAMJOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


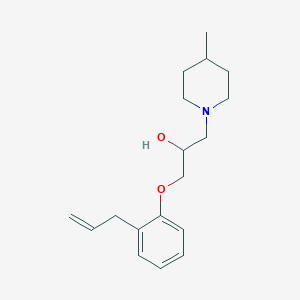
![3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-](/img/structure/B11708385.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11708401.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)
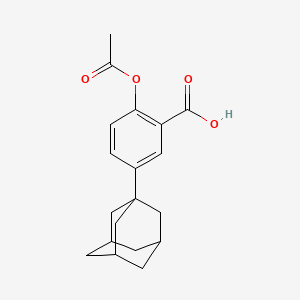
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)
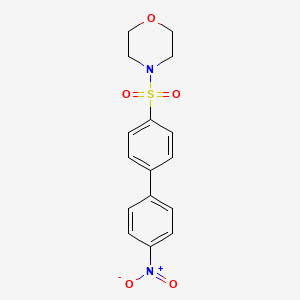
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)
![1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol](/img/structure/B11708454.png)
